1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile
Description
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile is a cyclobutane-based nitrile derivative featuring a 3-ethoxy-substituted phenyl ring. These compounds are typically employed as intermediates in the synthesis of bioactive molecules, such as sulfonamide inhibitors targeting WD repeat-containing proteins . The ethoxy group at the 3-position of the phenyl ring contributes to electronic and steric properties that influence reactivity and biological interactions.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-15-12-6-3-5-11(9-12)13(10-14)7-4-8-13/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAXESJTHLUNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2(CCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzyl cyanide with a suitable cyclobutane precursor in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance its binding affinity to certain targets, while the carbonitrile group can participate in hydrogen bonding or other interactions. The exact pathways involved would vary based on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and synthesis/biological relevance:
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Increase lipophilicity and may enhance metabolic stability compared to electron-withdrawing groups (e.g., chloro, sulfonyl) . Heterocyclic Variations (e.g., thiophene, pyridine): Alter solubility and electronic properties, expanding structural diversity for drug discovery .
Synthesis Methods :
Biological Activity
Overview
1-(3-Ethoxyphenyl)cyclobutane-1-carbonitrile (CAS No. 74205-16-6) is an organic compound characterized by its cyclobutane ring, an ethoxyphenyl substituent, and a carbonitrile group. Its molecular formula is C13H15NO. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of the ethoxy group enhances solubility and may influence the compound's interaction with biological targets. The carbonitrile moiety can participate in various chemical reactions, making it a versatile scaffold for further modifications.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The ethoxyphenyl group may enhance binding affinity, while the carbonitrile group can engage in hydrogen bonding or other interactions vital for modulating target activity. The exact mechanisms depend on the specific biological context and targeted pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. In a study assessing various compounds against Mycobacterium tuberculosis, this compound showed significant inhibitory effects, suggesting its potential as a lead candidate for developing new anti-tuberculosis drugs .
Anticancer Properties
The compound has also been explored for its anticancer activity. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cell lines, although further investigation is necessary to elucidate its efficacy and mechanism in cancer therapy.
Comparative Analysis with Analogous Compounds
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | Moderate antibacterial | Methoxy group may alter solubility |
| 1-(3-Propoxyphenyl)cyclobutane-1-carbonitrile | Lower efficacy against TB | Propoxy group affects binding properties |
| 1-(3-Butoxyphenyl)cyclobutane-1-carbonitrile | Limited data available | Butoxy group could influence reactivity |
Case Studies
Several studies have investigated the biological properties of this compound:
- Antimicrobial Screening : A high-throughput screening of diverse chemical libraries identified this compound as a potential inhibitor of Mycobacterium tuberculosis, with further structure-activity relationship (SAR) studies confirming its efficacy .
- In Vitro Cancer Studies : In vitro assays demonstrated that this compound inhibits cell growth in various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
